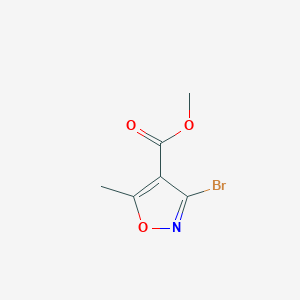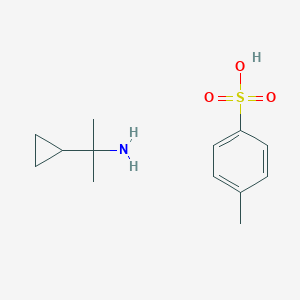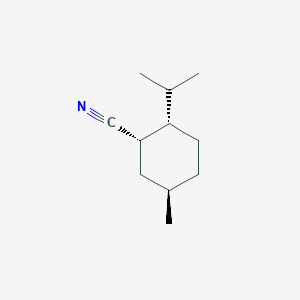
(1S,2S,5R)-Cianuro de neomentilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-Neomenthyl cyanide is a stereoisomer of neomenthol, a monoterpenoid compound found in peppermint
Aplicaciones Científicas De Investigación
(1S,2S,5R)-Neomenthyl cyanide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of flavors and fragrances due to its menthol-like properties.
Mecanismo De Acción
Target of Action
The primary target of (1S,2S,5R)-Neomenthyl cyanide is the TRPM8 receptor . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It is activated by cold temperatures and cooling agents, playing a crucial role in sensing and adapting to cold temperatures .
Mode of Action
(1S,2S,5R)-Neomenthyl cyanide acts as an agonist for the TRPM8 receptor . This means it binds to the receptor and activates it, triggering a response. The activation of the TRPM8 receptor by (1S,2S,5R)-Neomenthyl cyanide results in a cooling sensation, similar to the effect of menthol .
Biochemical Pathways
The activation of the TRPM8 receptor leads to the influx of cations, such as calcium and sodium, into the cell . This changes the membrane potential and triggers a series of downstream effects, including the sensation of cold and the modulation of pain perception .
Pharmacokinetics
Like other monoterpenoids, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the TRPM8 receptor by (1S,2S,5R)-Neomenthyl cyanide results in a cooling sensation . This can help to soothe irritation and reduce pain, making it useful in the treatment of conditions like dry eye .
Action Environment
The action of (1S,2S,5R)-Neomenthyl cyanide can be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as temperature and pH can influence its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a menthol-like cooling activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that this compound has a cooling effect, which suggests it may interact with certain receptors or channels in the body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-Neomenthyl cyanide typically involves the cyanation of (1S,2S,5R)-neomenthol. One common method is the reaction of (1S,2S,5R)-neomenthol with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of (1S,2S,5R)-Neomenthyl cyanide may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5R)-Neomenthyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed in substitution reactions.
Major Products Formed
Oxidation: Formation of neomenthone or neomenthol oxides.
Reduction: Production of neomenthylamine.
Substitution: Various substituted neomenthyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,5S)-Neomenthol: Another stereoisomer with different spatial arrangement of atoms.
(1R,2S,5R)-Menthol: Known for its cooling effect and widely used in various products.
(1S,2S,5R)-Neomenthol: Similar structure but different functional group.
Propiedades
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-MXWKQRLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454187 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180978-26-1 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
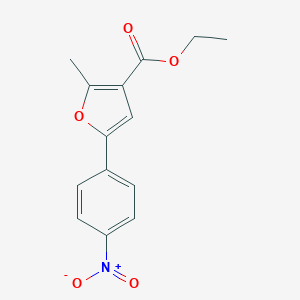
![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
![2-[(3-methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid](/img/structure/B64238.png)
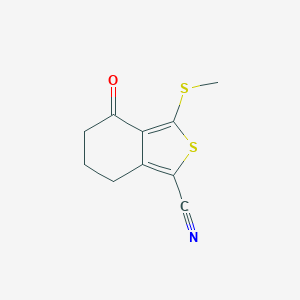
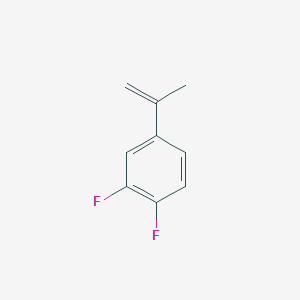
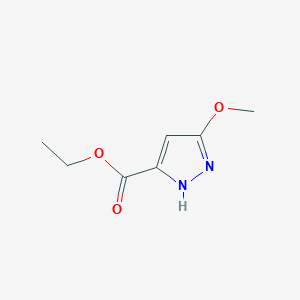
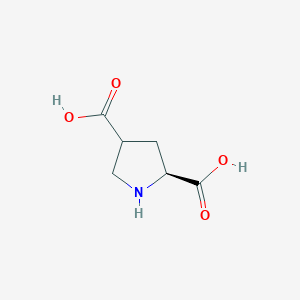
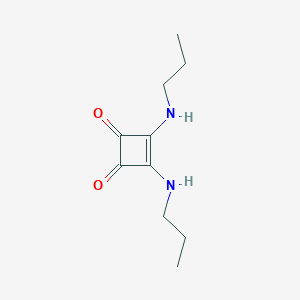
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

